molecular formula C15H24N2O4S B305819 2-[(mesitylsulfonyl)(methyl)amino]-N-(2-methoxyethyl)acetamide

2-[(mesitylsulfonyl)(methyl)amino]-N-(2-methoxyethyl)acetamide

Cat. No. B305819
M. Wt: 328.4 g/mol
InChI Key: OSRNRVIHDOOFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(mesitylsulfonyl)(methyl)amino]-N-(2-methoxyethyl)acetamide, also known as MMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMS is a sulfonylurea derivative that is synthesized through several methods, and its mechanism of action involves the inhibition of potassium channels in cells.

Mechanism of Action

The mechanism of action of 2-[(mesitylsulfonyl)(methyl)amino]-N-(2-methoxyethyl)acetamide involves the inhibition of potassium channels in cells. This compound binds to the sulfonylurea receptor on the beta cells of the pancreas, which leads to the closure of ATP-sensitive potassium channels. This closure results in the depolarization of the cell membrane, which triggers the release of insulin. This compound also inhibits potassium channels in neurons, which leads to the inhibition of neurotransmitter release and the prevention of seizures.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It increases insulin secretion, which leads to a reduction in blood glucose levels. This compound also inhibits neurotransmitter release, which leads to the prevention of seizures. Additionally, this compound has been found to exhibit anti-inflammatory and neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-[(mesitylsulfonyl)(methyl)amino]-N-(2-methoxyethyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. This compound is also stable under normal lab conditions and can be stored for long periods. However, this compound has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo. Additionally, this compound has a narrow therapeutic window, which makes it difficult to determine the optimal dosage for experiments.

Future Directions

2-[(mesitylsulfonyl)(methyl)amino]-N-(2-methoxyethyl)acetamide has several potential future directions for research. It can be further studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound can also be studied for its potential use as an anticancer agent, as it exhibits apoptosis-inducing properties in cancer cells. Furthermore, this compound can be studied for its potential use in the treatment of epilepsy and other seizure disorders. Finally, this compound can be further synthesized and modified to improve its pharmacokinetic properties and increase its therapeutic window.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through several methods, and its mechanism of action involves the inhibition of potassium channels in cells. This compound exhibits anticonvulsant, anti-inflammatory, and neuroprotective properties, and it has been found to be effective in treating diabetes and inducing apoptosis in cancer cells. This compound has several advantages for lab experiments, but it also has some limitations. Finally, this compound has several potential future directions for research, which make it a promising candidate for further study.

Synthesis Methods

2-[(mesitylsulfonyl)(methyl)amino]-N-(2-methoxyethyl)acetamide is synthesized through several methods, including the reaction of mesityl chloride with methylamine, followed by the reaction of the resulting mesitylmethylamine with N-(2-methoxyethyl)acetamide. Another method involves the reaction of mesityl oxide with methylamine, followed by the reaction of the resulting mesitylmethylamine with N-(2-methoxyethyl)acetamide. The yield of this compound through these methods is above 80%, and the purity is greater than 95%.

Scientific Research Applications

2-[(mesitylsulfonyl)(methyl)amino]-N-(2-methoxyethyl)acetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anticonvulsant, anti-inflammatory, and neuroprotective properties. This compound has also been found to be effective in treating diabetes, as it increases insulin secretion and reduces blood glucose levels. Furthermore, this compound has been found to exhibit anticancer properties, as it induces apoptosis in cancer cells.

properties

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C15H24N2O4S/c1-11-8-12(2)15(13(3)9-11)22(19,20)17(4)10-14(18)16-6-7-21-5/h8-9H,6-7,10H2,1-5H3,(H,16,18)

InChI Key

OSRNRVIHDOOFMR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NCCOC)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NCCOC)C

Origin of Product

United States

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